molecular formula C22H19FN6O4S B2438158 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 852048-94-3

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2438158
CAS RN: 852048-94-3
M. Wt: 482.49
InChI Key: PRLFXHDAGKJOIU-UHFFFAOYSA-N
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Description

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN6O4S and its molecular weight is 482.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Analgesic Agents

Research has demonstrated the synthesis of novel compounds derived from structural modifications to target specific biological activities. One study highlighted the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines showing significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors, displaying high inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Radioligand Imaging with PET

Another application is in the domain of radioligand imaging for studying the translocator protein (18 kDa) using positron emission tomography (PET). This involves the synthesis of fluorine-18 labeled compounds for in vivo imaging, providing insights into various neurological conditions (Dollé et al., 2008).

Antitumor Activities

Compounds synthesized from structural analogs of this chemical have shown selective antitumor activities. For example, research on derivatives of 5-fluorouracil indicated potential in treating cancer by inhibiting tumor cell growth. Such compounds' structure-activity relationship (SAR) studies provide a basis for designing more effective anticancer drugs (Jing, 2011).

Antimicrobial Agents

The oxazolidinone class, including derivatives structurally related to the query compound, has been explored for its unique mechanism in inhibiting bacterial protein synthesis. Novel oxazolidinone analogs have shown broad-spectrum antibacterial activities against clinically important pathogens, highlighting their potential as new antimicrobial agents (Zurenko et al., 1996).

Herbicidal Activity

Additionally, derivatives of the compound have been synthesized with better herbicidal activities against dicotyledonous weeds. This suggests its potential use in agricultural chemistry for developing new herbicides with specific action mechanisms (Wu et al., 2011).

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O4S/c1-33-15-6-4-5-14(11-15)29-18(9-13-10-19(30)26-21(32)24-13)27-28-22(29)34-12-20(31)25-17-8-3-2-7-16(17)23/h2-8,10-11H,9,12H2,1H3,(H,25,31)(H2,24,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLFXHDAGKJOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

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